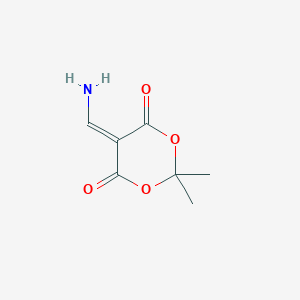

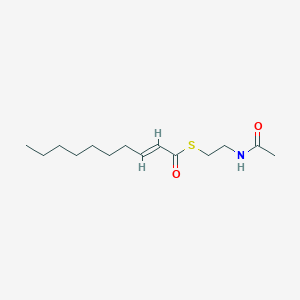

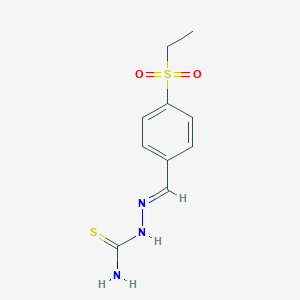

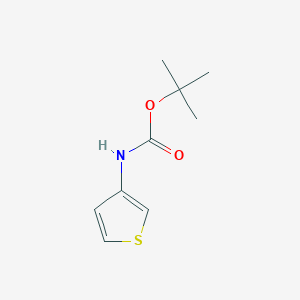

5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound with the CAS Number: 15568-88-4 . It has a molecular weight of 171.15 . The compound is a solid and has a melting point between 210.5 - 211.5 .

Synthesis Analysis

The synthesis of similar compounds, such as 5-(aminomethylene)thiazolidine-2,4-diones, has been achieved using a wide range of heterocyclic models derived from eight drug-like molecules . The primary aim of this study was to combine medicinally known, biologically active molecules bearing a 2° amine functionality with a thiazolidinedione ring via an amino-methylene linker .Physical And Chemical Properties Analysis

The compound is a solid with a melting point between 210.5 - 211.5 . Other physical and chemical properties such as hardness, malleability, solubility, electrical conductivity, and density can be determined using various analytical techniques .科学的研究の応用

Influence on Cyclochiral Rigidity

The compound has been studied for its influence on the cyclochiral rigidity of aminomethylene derivatives of Resorcin 4arene (AMD-R 4A). The cyclochiral nature of AMD-R 4A and its rigidity in non-polar solvents have been shown. The size of the alkyl groups in the amino substituents of AMD-R 4A was noted to influence their cyclochiral nature .

Convergent Synthesis of Peptidomimetics

The compound can be used in the convergent synthesis of reduced amide bond peptidomimetics. This approach could be used to produce peptides and proteins with modified backbones .

Potential Anticancer Drugs

The compound has been studied for its potential use in anticancer drugs. The target molecule exhibited IC 50 values (mg/mL) of 5.8, 17.6, 18.7, 5.4, 16.5, and >1000 against A549, FL, HeLa, HT29, MCF7, and Hep3B, respectively .

Study of Intramolecular Hydrogen Bonds

The compound has been used to study the formation of intramolecular hydrogen bonds. This is particularly relevant in the study of macrocyclic compounds like Resorcin 4arenes (R 4A), which have eight hydroxyl groups in their structure .

Study of Self-Assembly Behavior

The compound has been used to study the self-assembly behavior of molecules. For instance, in chloroform, R 4A molecules undergo self-assembly into hexamers and octamers .

6. Study of Chemical Reactions within Supramolecules The unique characteristics of these supramolecules, such as their internal closed cavity and distinct electron solvation properties, have sparked interest in studying chemical reactions that can occur within them .

Safety and Hazards

特性

IUPAC Name |

5-(aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-7(2)11-5(9)4(3-8)6(10)12-7/h3H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFFWEHAIAWVHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CN)C(=O)O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372822 |

Source

|

| Record name | 5-(Aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

CAS RN |

15568-88-4 |

Source

|

| Record name | 5-(Aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the hydrogen bonding pattern observed in the crystal structure of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione?

A1: The crystal structure of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione reveals a network of intermolecular hydrogen bonds, connecting the molecules into chains. [] This intermolecular interaction is significant as it influences the compound's physical properties, such as melting point and solubility. Additionally, an intramolecular N—H⋯O hydrogen bond to a carbonyl O atom forms a six-membered ring within the molecule. [] This intramolecular hydrogen bond can influence the compound's stability and reactivity.

Q2: How does the conformation of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione relate to its spectroscopic properties?

A2: Spectroscopic analyses, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, indicate that 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and related compounds exist predominantly in the chelated enamino-diketone form. [] This conformation, with its fixed ZZE-alignment, contributes to a planar or nearly planar conjugated core within the molecule. [] The planarity and electron delocalization within this conjugated system directly influence the compound's spectroscopic properties, such as specific absorption bands in IR and Raman spectra.

Q3: What unique reactivity does 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit at high temperatures?

A3: Pyrolysis studies demonstrate that 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives undergo specific hydrogen transfer reactions. [] These reactions are driven by the thermal energy applied and lead to the functionalization of the amino substituent. The specific products formed are dependent on the nature of the amino substituent. For example, tertiary amino substrates yield 1,2-dihydropyrrol-3-ones, while secondary amino substrates can yield quinolin-4-ones or enaminoenaminones. [] This thermal reactivity highlights the synthetic potential of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione as a precursor for various nitrogen-containing heterocycles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)